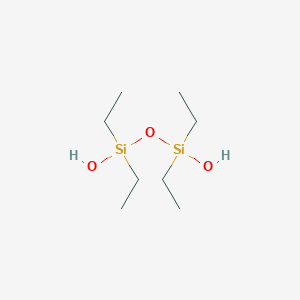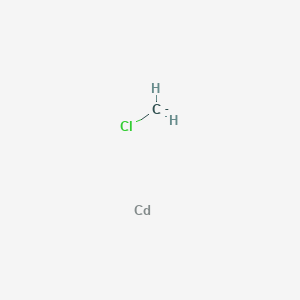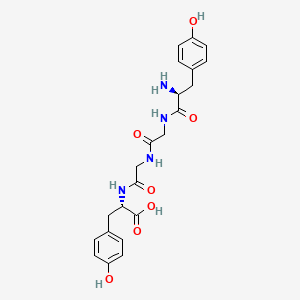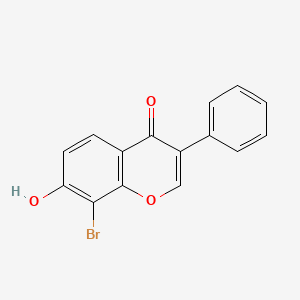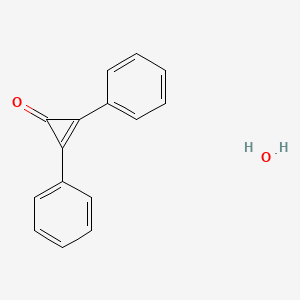
2,3-Diphenylcyclopropenone monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylcyclopropenone monohydrate is a chemical compound with the molecular formula C15H10O. It is known for its unique cyclopropenone structure, which consists of a three-membered ring with two phenyl groups attached. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylcyclopropenone typically involves the reaction of dibenzyl ketone with bromine in acetic acid to form α,α’-dibromodibenzyl ketone. This intermediate is then treated with triethylamine in methylene chloride, followed by the addition of sulfuric acid to yield diphenylcyclopropenone . The reaction conditions include:
Temperature: Room temperature for the initial bromination and subsequent reactions.
Solvents: Acetic acid, methylene chloride.
Reagents: Bromine, triethylamine, sulfuric acid.
Industrial Production Methods
Industrial production methods for 2,3-Diphenylcyclopropenone monohydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenylcyclopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents, enols, and enamines are commonly employed.
Major Products Formed
The major products formed from these reactions include α-phenyl-trans-cinnamic anhydride, phenyl α-phenyl-trans-cinnamate, and various imino derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylcyclopropenone monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Diphenylcyclopropenone involves triggering an immune response that opposes the action of autoreactive cells. This immune response is thought to downregulate inflammation and the autoimmune response at the hair follicle, making it useful in treating conditions like alopecia areata . The compound’s strong polarization of the carbonyl group also plays a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropenone: A simpler analog with a similar three-membered ring structure.
Diphenylcyclopropenium: A related compound with different reactivity due to the presence of a cyclopropenium ion.
Phenylcyclopropenone: Another analog with one phenyl group instead of two.
Uniqueness
2,3-Diphenylcyclopropenone monohydrate is unique due to its specific structure and the presence of two phenyl groups, which enhance its stability and reactivity. This makes it particularly useful in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
20666-10-8 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2,3-diphenylcycloprop-2-en-1-one;hydrate |
InChI |
InChI=1S/C15H10O.H2O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12;/h1-10H;1H2 |
InChI-Schlüssel |
ARCFAMFPEOETGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
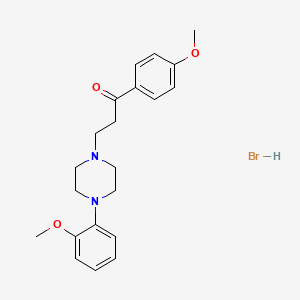
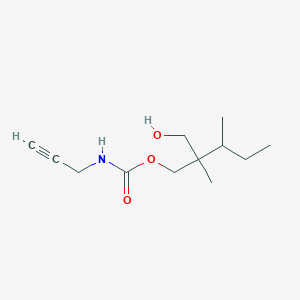
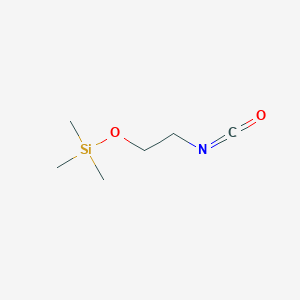
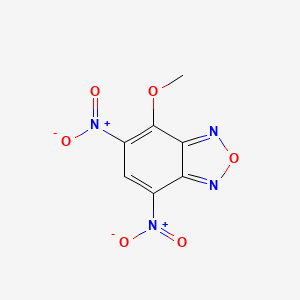
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

